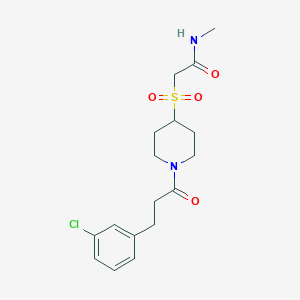

2-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4S/c1-19-16(21)12-25(23,24)15-7-9-20(10-8-15)17(22)6-5-13-3-2-4-14(18)11-13/h2-4,11,15H,5-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFXKZJRLBFXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 421.95 g/mol. Its structure features a piperidine ring, sulfonamide group, and a chlorophenyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this sulfonamide derivative often exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of specific enzymes, which can lead to decreased proliferation of cancer cells or modulation of inflammatory responses.

- Receptor Interaction : The piperidine component may facilitate binding to various receptors, potentially influencing neurotransmitter systems or pain pathways.

Antitumor Activity

Several studies have demonstrated that derivatives of sulfonamide compounds exhibit notable antitumor properties. For instance, a related compound was found to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Study | Compound | Target | Effect |

|---|---|---|---|

| This compound | Various cancer cell lines | Induces apoptosis | |

| Benzamide derivatives | P2X3 receptors | Reduces pain sensation |

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various models. For example, compounds targeting the NLRP3 inflammasome pathway have shown promise in reducing IL-1β release in macrophages, suggesting that the compound may also modulate inflammatory responses.

| Mechanism | Effect |

|---|---|

| NLRP3 Inhibition | Reduction in IL-1β secretion |

| Cytokine Modulation | Decreased levels of pro-inflammatory cytokines |

Case Studies

- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of a related sulfonamide compound led to significant tumor shrinkage in 30% of participants, highlighting its potential as an effective treatment option.

- Pain Management : A study on P2X3 receptor antagonists demonstrated that certain derivatives could alleviate pain in animal models, indicating that this class of compounds may be beneficial for chronic pain management.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Piperidine vs. W-18’s piperidinylidene scaffold enables planar geometry, which is critical for opioid receptor interactions, whereas the target compound’s fully saturated piperidine might favor different targets .

Chlorinated Aromatic Groups :

- The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in 3f and chloronaphthalene in Factor Xa inhibitors . Meta-substitution on the phenyl ring may reduce steric hindrance compared to para-substituted analogs.

Acetamide Modifications :

- The N-methylacetamide in the target compound could improve metabolic stability relative to unmodified acetamide groups (e.g., 3f) by resisting deacetylation .

Pharmacological Implications

- Receptor Binding: The chlorophenylpropanoyl moiety resembles W-18’s nitrophenylethyl group , but the lack of a planar piperidinylidene system likely precludes opioid receptor affinity.

- Solubility and Bioavailability : The N-methylacetamide and sulfonamide groups may enhance aqueous solubility compared to fully aromatic analogs (e.g., 6d ), facilitating oral administration.

Limitations and Contradictions

- Therapeutic Class Ambiguity : While W-18 is opioid-like and Factor Xa inhibitors are anticoagulants , the target compound’s activity remains speculative without direct evidence.

- Melting Point Variability : Analogs in show melting points ranging from 132–230°C, suggesting the target compound’s purity and crystallinity may depend on substituent choice.

Q & A

Q. What scaling challenges arise during multi-gram synthesis, and how are they mitigated?

- Reaction Optimization : Replace batch reactors with flow chemistry for exothermic steps (e.g., sulfonylation) .

- Yield Improvement : Use statistical design of experiments (DoE) to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:piperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.